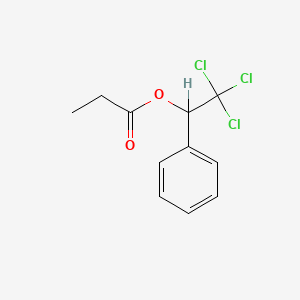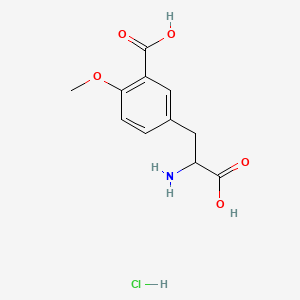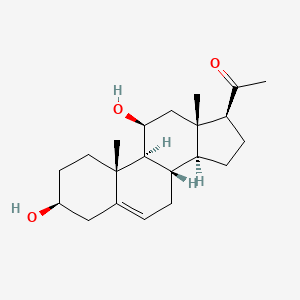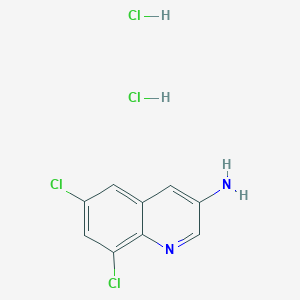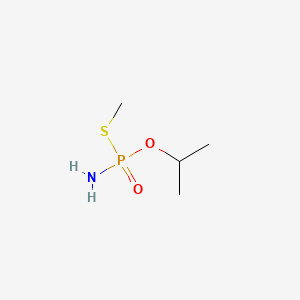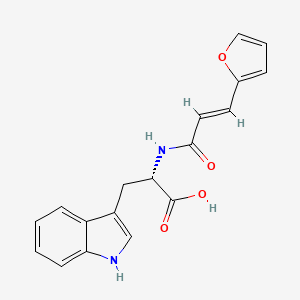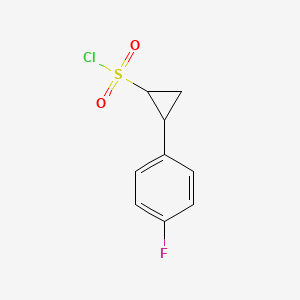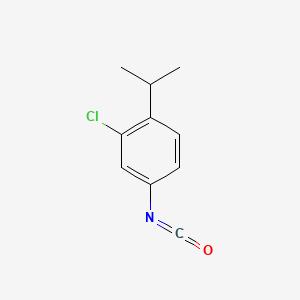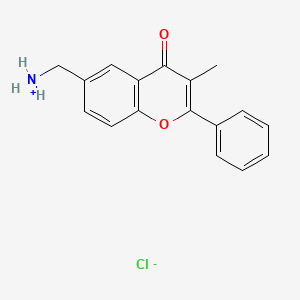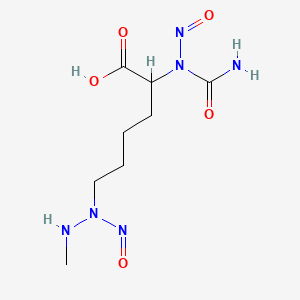![molecular formula C16H26ClNO2 B13747576 diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride CAS No. 34320-72-4](/img/structure/B13747576.png)
diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride is a chemical compound with the CAS number 34320-72-4 . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride involves several stepsThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Scientific Research Applications
Diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
Comparison with Similar Compounds
Diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride can be compared with similar compounds such as:
N,N-diethyl-2-{[4-(propan-2-yl)benzoyl]oxy}ethanaminium chloride: This compound has a similar structure but may differ in its reactivity and applications.
4-isopropylbenzoyl chloride: A precursor in the synthesis of this compound, it shares some chemical properties but is used differently in research and industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
34320-72-4 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-5-17(6-2)11-12-19-16(18)15-9-7-14(8-10-15)13(3)4;/h7-10,13H,5-6,11-12H2,1-4H3;1H |
InChI Key |
TZYKJJUZXSJDJR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)C(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


